
Hesperetin, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hesperetin, triacetate is a derivative of hesperetin, a flavanone found predominantly in citrus fruits. This compound is known for its enhanced lipophilicity compared to its parent molecule, making it more suitable for certain pharmaceutical applications . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hesperetin, triacetate can be synthesized from hesperetin through an acetylation reaction. The process typically involves reacting hesperetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction being conducted in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Hesperetin, triacetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the acetate groups, reverting the compound back to hesperetin.
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Yields hesperetin and acetic acid.
Oxidation: Produces various oxidized flavanone derivatives.
Reduction: Results in reduced forms of hesperetin with altered functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Hesperetin, triacetate exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Molecular Targets: Includes enzymes such as phosphodiesterases and proteins involved in oxidative stress response.
Comparación Con Compuestos Similares
Similar Compounds
Hesperidin: A glycoside form of hesperetin, found in citrus fruits. It has similar biological activities but lower bioavailability.
Naringenin: Another flavanone found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Quercetin: A flavonol with potent antioxidant and anti-inflammatory effects, but structurally different from hesperetin.
Uniqueness
Hesperetin, triacetate stands out due to its enhanced lipophilicity, which improves its bioavailability and makes it more suitable for certain pharmaceutical applications compared to its parent compound, hesperetin .
Propiedades
Número CAS |
6274-73-3 |
|---|---|
Fórmula molecular |
C22H20O9 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
[(2R)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate |
InChI |
InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m1/s1 |
Clave InChI |
JXQZPLOAXXMSJR-GOSISDBHSA-N |
SMILES isomérico |
CC(=O)OC1=CC2=C(C(=O)C[C@@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


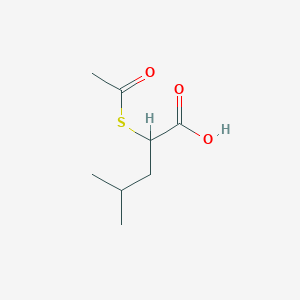
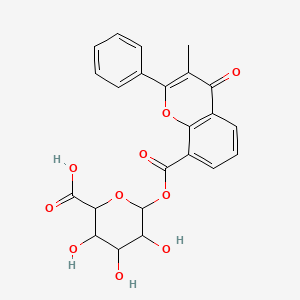
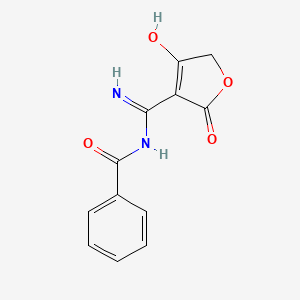
![tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12320904.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![3-[6-[[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12320919.png)
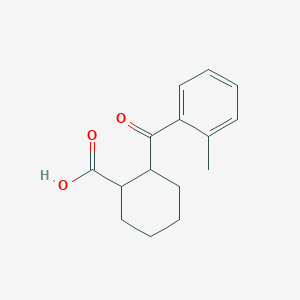
![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
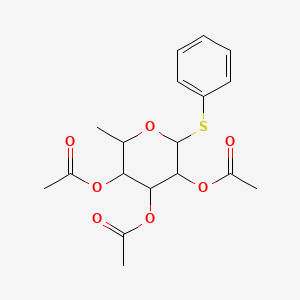
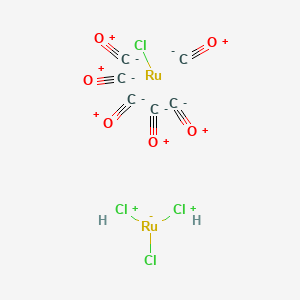
![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
